molecular formula C6H5ClN4O B13097490 5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 89581-76-0

5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13097490
CAS No.: 89581-76-0
M. Wt: 184.58 g/mol
InChI Key: FDNTXDIOQGJJMG-UHFFFAOYSA-N
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Description

5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1,2,4-triazole with 4-chloro-3-methoxybenzaldehyde under acidic conditions to form the desired triazolopyrimidine scaffold . The reaction is usually carried out in the presence of a catalyst such as acetic acid or phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Properties

CAS No.

89581-76-0

Molecular Formula

C6H5ClN4O

Molecular Weight

184.58 g/mol

IUPAC Name

5-chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H5ClN4O/c1-12-5-2-4(7)10-6-8-3-9-11(5)6/h2-3H,1H3

InChI Key

FDNTXDIOQGJJMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=NC=NN12)Cl

Origin of Product

United States

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